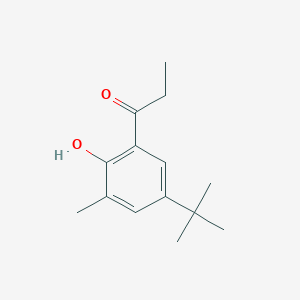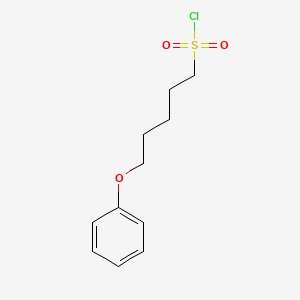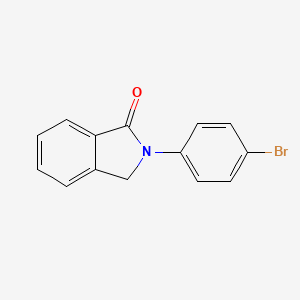
5-Ethyl-4-fluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-fluoro-2-methylaniline is an aromatic amine with the molecular formula C9H12FN. This compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the benzene ring, along with an amino group. Aromatic amines like this compound are important intermediates in organic synthesis and have various applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-fluoro-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of an appropriate precursor, followed by reduction to introduce the amino group.
Direct Amination: Another method involves the direct amination of 5-Ethyl-4-fluorotoluene using ammonia or an amine source in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-Ethyl-4-fluoro-2-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-4-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylaniline: Lacks the ethyl group, making it less hydrophobic.
5-Ethyl-2-methylaniline: Lacks the fluoro group, affecting its reactivity and interactions.
5-Ethyl-4-chloro-2-methylaniline: Has a chloro group instead of a fluoro group, altering its chemical properties.
Uniqueness
5-Ethyl-4-fluoro-2-methylaniline is unique due to the presence of both the ethyl and fluoro groups, which confer distinct chemical and physical properties. The combination of these substituents enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
5-ethyl-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-7-5-9(11)6(2)4-8(7)10/h4-5H,3,11H2,1-2H3 |
InChI Key |
NIYGTENNMNUYET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=C1)N)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)



![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)


![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)





